molecular formula C27H36N2O5S B1669980 Debutyldronedarone CAS No. 141626-35-9

Debutyldronedarone

Cat. No.: B1669980
CAS No.: 141626-35-9
M. Wt: 500.7 g/mol
InChI Key: IJVZZGIAELTWBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Debutyldronedarone, the main metabolite of Dronedarone, primarily targets the thyroid hormone receptor α1 (TRα1) . This receptor plays a crucial role in the regulation of metabolism and heart function .

Mode of Action

This compound exerts its effects by competitively inhibiting the binding of the thyroid hormone T3 to TRα1 . It inhibits T3 binding to TRα1 by 77%, but to TRβ1 by only 25% . This selective inhibition of T3 binding to TRα1 differentiates this compound from other similar compounds .

Biochemical Pathways

The inhibition of T3 binding to TRα1 by this compound affects the T3-dependent gene expression . This includes the inhibition of T3 binding to TR, inhibition of coactivator binding to TR, and inhibition of TR binding to the thyroid hormone response element (TRE) . These changes can affect various biochemical pathways, particularly those involved in metabolism and heart function .

Pharmacokinetics

Tissue concentrations of this compound obtained in vivo are of the same order of magnitude as their ic50 values for inhibition of t3 binding to tr obtained in vitro . This suggests that this compound may have good bioavailability and effective concentrations can be achieved in the body .

Result of Action

The result of this compound’s action is a local hypothyroid-like condition in the heart, evident from a lower heart rate, lengthening of the QTc interval, and decreased αMHC gene expression (all TRα1-mediated) . This suggests that this compound may have a selective effect on certain heart functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR-35021 D7 involves the incorporation of deuterium atoms into the Debutyldronedarone molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that introduce deuterium atoms into the parent molecule .

Industrial Production Methods: Industrial production of SR-35021 D7 follows standard protocols for the synthesis of deuterium-labeled compounds. The process involves the use of specialized equipment and reagents to ensure the incorporation of deuterium atoms into the molecule. The final product is purified to achieve a high level of purity, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions: SR-35021 D7 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled alcohols .

Scientific Research Applications

SR-35021 D7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Dronedarone and its metabolites.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Comparison with Similar Compounds

    Debutyldronedarone: The parent compound of SR-35021 D7, used in the treatment of arrhythmias.

    Dronedarone: A non-deuterated analog of This compound, also used for arrhythmia treatment.

    Deuterated Compounds: Other deuterium-labeled compounds used in scientific research for their enhanced stability and unique properties.

Uniqueness: SR-35021 D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Its selective inhibition of thyroid hormone receptors also distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVZZGIAELTWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141626-35-9
Record name Debutyldronedarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBUTYLDRONEDARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?

A1: this compound is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes this compound particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].

Q2: How does this compound interact with TRα1 and what are the downstream effects?

A2: While the exact mechanism of action requires further investigation, this compound effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, this compound disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, this compound administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].

Q3: Are there analytical methods available to study this compound levels?

A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite this compound in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.

Q4: What is known about the structure of this compound?

A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of this compound, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to this compound []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.

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